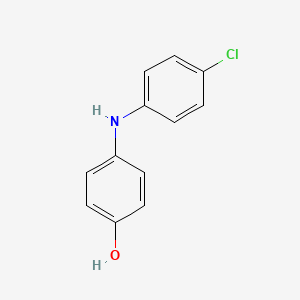

4-(4-Chloroanilino)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56279-02-8 |

|---|---|

Molecular Formula |

C12H10ClNO |

Molecular Weight |

219.66 g/mol |

IUPAC Name |

4-(4-chloroanilino)phenol |

InChI |

InChI=1S/C12H10ClNO/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H |

InChI Key |

SIRZNJVFSXOBJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 4 Chloroanilino Phenol

Direct Synthetic Routes to 4-(4-Chloroanilino)phenol

The direct formation of the C-N bond linking the two aromatic rings is the key step in synthesizing the this compound backbone. The main approaches include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and oxidative coupling methods.

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for forming aryl-amine bonds. masterorganicchemistry.com This reaction requires an aryl halide activated by strongly electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgorganicchemistrytutor.com The reaction proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. libretexts.org

For the synthesis of this compound or its derivatives, this strategy can be envisioned in two ways:

Reaction of an activated phenol (B47542) with 4-chloroaniline (B138754): In this scenario, a phenol ring bearing a good leaving group (like a halogen) and activating groups is treated with 4-chloroaniline. A historical patent describes a relevant example where 2,4-dinitro-5-chloro-phenol is reacted with 4-chloroaniline to produce the corresponding 2,4-dinitro-5-(4-chloroanilino)-phenol derivative. google.com The two nitro groups are essential for activating the ring toward nucleophilic attack by the aniline (B41778).

Reaction of an activated chlorobenzene (B131634) with 4-aminophenol (B1666318): Alternatively, an activated chlorobenzene derivative can react with 4-aminophenol (or its corresponding phenoxide, which is a more potent nucleophile). The presence of electron-withdrawing groups on the chlorobenzene ring is crucial for the reaction to proceed efficiently.

The general mechanism involves the nucleophilic attack of the amine on the carbon atom bearing the leaving group, followed by the departure of the halide to restore aromaticity. organicchemistrytutor.com Fluoride is often the best leaving group for SNAr reactions, followed by chloride. youtube.com

Table 1: Example of Nucleophilic Aromatic Substitution for a Derivative

| Aryl Halide | Nucleophile | Product | Activating Groups |

|---|

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a premier method for the formation of carbon-nitrogen bonds. This approach offers a versatile and highly efficient route to diarylamines under milder conditions than traditional methods and with a broader substrate scope, not strictly requiring electron-withdrawing activating groups. nih.gov

The synthesis of this compound via this method would typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. The two primary disconnection approaches are:

Coupling of a 4-halophenol (or protected equivalent) with 4-chloroaniline.

Coupling of 4-aminophenol with a 1,4-dihalobenzene.

A common strategy involves using a protected phenol, such as 4-bromoanisole, to prevent side reactions with the acidic phenolic proton. After the C-N bond is formed, the protecting group (e.g., methyl) is removed to yield the final phenol. The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or bulky biaryl phosphines), and a base (e.g., NaOt-Bu, Cs₂CO₃). nih.govmsu.edu The catalyst system's choice is crucial for achieving high yields and depends on the specific substrates used. msu.edu

Table 2: Representative Buchwald-Hartwig Amination System

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Product |

|---|---|---|---|---|---|

| 4-Bromophenol | 4-Chloroaniline | Pd(OAc)₂ | Biarylphosphine | NaOt-Bu | This compound |

Oxidative coupling reactions provide a direct method for linking phenol and aniline moieties. wikipedia.org These reactions are often mediated by metal-based oxidants (e.g., using iron, copper, or vanadium) or enzymes like laccases or peroxidases. wikipedia.orgacs.org The mechanism typically involves the generation of radical intermediates. The phenol is oxidized to a phenoxy radical, and the aniline is oxidized to an aminyl radical. These radicals can then couple to form the C-N bond. wikipedia.org A study on the co-oligomerization of guaiacol (B22219) (a phenol derivative) and 4-chloroaniline demonstrated the feasibility of forming such cross-coupled products. acs.org However, controlling the regioselectivity (ortho vs. para coupling) and preventing self-coupling (homo-coupling) of the starting materials can be a significant challenge. rsc.org

Condensation pathways offer an indirect route. For instance, a Schiff base can be formed by the condensation of 4-aminophenol with 4-chlorobenzaldehyde. The resulting imine can then be reduced to the target secondary amine, this compound. This two-step process is a reliable method for synthesizing specific diarylamine structures. nih.govresearchgate.net

Table 3: Oxidative and Condensation Systems

| Method | Reagents | Mediator/Catalyst | Key Intermediate |

|---|---|---|---|

| Oxidative Coupling | Phenol, 4-Chloroaniline | Laccase/O₂ or Metal Oxidant (e.g., VCl₄) | Phenoxy and aminyl radicals |

| Condensation-Reduction | 4-Aminophenol, 4-Chlorobenzaldehyde | Acid/Base catalyst | Imine (Schiff base) |

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound contains two reactive sites amenable to further modification: the secondary amine of the aniline moiety and the hydroxyl group of the phenol moiety.

The aniline portion of the molecule can be modified in several ways. The secondary amine (N-H) is a nucleophilic site that can undergo reactions like alkylation and acylation. These transformations are typically performed after the core structure has been synthesized.

N-Alkylation: Introduction of an alkyl group on the nitrogen atom can be achieved using alkyl halides in the presence of a base.

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding N-acyl derivative (an amide). This modification can be useful for altering the electronic and steric properties of the molecule. researchgate.net

Furthermore, structural analogues can be synthesized by starting with different aniline precursors in the coupling reactions described in section 2.1. For example, using anilines with different substitution patterns on the aromatic ring (e.g., 4-fluoroaniline, 4-methylaniline) would lead to a library of related compounds. This approach is common in drug discovery to fine-tune a molecule's pharmacological properties. cresset-group.com

Table 4: Examples of Aniline Moiety Modifications

| Modification Type | Reagent | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine (-N(CH₃)-) |

| N-Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Amide (-N(COCH₃)-) |

The phenolic hydroxyl group (-OH) is one of the most versatile functional groups for derivatization. nih.gov Its weakly acidic proton can be removed by a base, converting it into a potent phenoxide nucleophile.

O-Alkylation (Etherification): The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a classic method to produce ethers.

O-Acylation (Esterification): Phenolic esters can be readily prepared by reacting the phenol with an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. rsc.org

Silylation: The hydroxyl group can be converted into a silyl (B83357) ether by reacting it with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or tert-butyldimethylsilyl chloride (TBDMSCl). sigmaaldrich.com This is often used as a protecting group strategy in multi-step syntheses or for increasing volatility for gas chromatography analysis. sigmaaldrich.com

These derivatizations are crucial for modulating properties such as solubility, lipophilicity, and metabolic stability in various applications. kib.ac.cn

Table 5: Examples of Phenolic Hydroxyl Group Derivatization

| Derivatization Type | Reagent | Resulting Functional Group |

|---|---|---|

| O-Alkylation | Benzyl Bromide (BnBr) | Benzyl Ether (-OBn) |

| O-Acylation | Acetyl Chloride (CH₃COCl) | Acetate (B1210297) Ester (-OCOCH₃) |

| O-Silylation | TBDMSCl | Silyl Ether (-OTBDMS) |

Formation of Metal Complexes with this compound as a Ligand

The molecular structure of this compound, featuring both a phenolic oxygen and an amino nitrogen, makes it an effective ligand for forming coordination complexes with a variety of metal ions. More commonly, its Schiff base derivatives, which contain an imine (-C=N-) group, are utilized for complexation. These ligands, often bidentate or polydentate, readily chelate with transition metal ions, leading to the formation of stable metal complexes with distinct geometries and properties.

Schiff base ligands derived from the condensation of a substituted phenol and 4-chloroaniline are particularly common in the synthesis of metal complexes. nanobioletters.comresearchgate.net For instance, a Schiff base can be prepared through the condensation reaction of salicylaldehyde (B1680747) and 4-chloroaniline in an ethanol (B145695) solution. researchgate.net The resulting ligand, 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol, can then be reacted with metal salts, such as copper(II) acetate, under reflux to yield the corresponding metal complex. researchgate.net In this complex, the ligand typically coordinates to the metal ion through the phenolic oxygen and the imine nitrogen atom. researchgate.net

The synthesis of these complexes often involves mixing the Schiff base ligand and a metal salt (like nitrates or chlorides) in a 1:2 metal-to-ligand molar ratio in a solvent such as ethanol. nanobioletters.com The mixture is then stirred, often with heating, to facilitate the complex formation. nanobioletters.com A variety of divalent transition metal ions have been used to synthesize these complexes, including Cobalt(II), Nickel(II), Copper(II), Zinc(II), Manganese(II), Cadmium(II), and Palladium(II). nanobioletters.comresearchgate.net

Characterization using techniques like FTIR spectroscopy confirms the coordination of the ligand to the metal ion. A characteristic shift in the C=N stretching frequency in the infrared spectrum of the complex compared to the free ligand indicates the involvement of the imine nitrogen in bonding with the metal. nanobioletters.comresearchgate.netresearchgate.net The appearance of new bands in the far-infrared region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.netresearchgate.net Electronic spectra and magnetic moment measurements help in elucidating the geometry of the complexes, which is often found to be octahedral or distorted octahedral, especially when water molecules are also coordinated to the central metal ion. researchgate.netimpactfactor.org

Table 1: Examples of Metal Complexes Derived from 4-Chloroaniline-based Schiff Base Ligands

| Ligand (Schiff Base) | Metal Ion(s) | Metal:Ligand Ratio | Proposed Geometry | Source(s) |

| (E)-2,4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol | Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), Hg(II), Pd(II) | 1:2 | Not specified | nanobioletters.com |

| 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol | Cu(II) | 1:2 | Square Planar (proposed) | researchgate.net |

| 4-Chloro-2-(1-phenyl imino) Propyl Phenol | Co(II), Ni(II), Cu(II), Zn(II) | 1:2 | Distorted Octahedral | researchgate.net |

| [N1, N4-bis(4-chlorophenyl)succinamide] | Mn(II), Co(II), Ni(II), Hg(II), Cu(II), Cd(II) | 1:2 | Octahedral | impactfactor.org |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to create more sustainable and environmentally benign processes. These efforts focus on several key areas, including the use of safer solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste.

One of the primary strategies involves the catalytic hydrogenation of p-chloronitrobenzene to produce 4-chloroaniline, a key precursor. nih.gov Traditional reduction methods often use stoichiometric reducing agents that generate significant waste. In contrast, catalytic hydrogenation utilizes hydrogen gas as the reductant and a catalyst, such as Raney Nickel (RaneyNi), which can be recycled and reused. google.com This method is characterized by mild reaction conditions and simple operation, representing a greener alternative. google.com The efficiency of this process can be enhanced by the addition of metal additives to the liquid phase system. google.com

For the synthesis of derivatives, such as N-substituted maleimides, green chemistry principles are also being implemented. For example, the synthesis of N-(4-chlorophenyl)maleimide from 4-chloroaniline and maleic anhydride can be optimized by comparing different heating methods. tandfonline.com Microwave-assisted synthesis has emerged as a green alternative to conventional thermal heating. It often leads to significantly shorter reaction times and can improve yields. tandfonline.comwjpmr.com

Another green approach focuses on the reaction medium. The acylation of phenols and amines, a common transformation in the synthesis of derivatives, can be performed in water using a hydrotalcite catalyst. researchgate.net This method avoids the use of volatile and often toxic organic solvents, and the catalyst can be regenerated and reused, aligning with green chemistry principles. researchgate.net

Solvent-free or mechanochemical methods also represent a significant advancement in the green synthesis of Schiff base derivatives. researchgate.net Grinding the reactants together, sometimes with a catalytic amount of an acid or base, can lead to high yields of the desired product without the need for a solvent, thus minimizing waste. researchgate.net

The electrochemical synthesis of derivatives offers another green route. The electrochemical oxidation of 4-chloroaniline in the presence of nucleophiles like arylsulfinic acids can produce sulfonamide derivatives. rsc.org This method avoids the need for harsh oxidizing agents and can be performed under mild conditions in aqueous solvent mixtures. rsc.org

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Derivatives

| Reaction Type | Conventional Method | Green Chemistry Approach | Advantages of Green Approach | Source(s) |

| Synthesis of N-(4-chlorophenyl)maleimide | Thermal heating in acetic anhydride. | Microwave heating (90°C for 30 s). | Drastically reduced reaction time. | tandfonline.com |

| Acylation of Amines/Phenols | Use of organic bases in organic solvents. | Use of hydrotalcite catalyst in water at room temperature. | Environmentally friendly solvent, reusable catalyst, mild conditions. | researchgate.net |

| Nitration of Phenols | Use of concentrated nitric and sulfuric acids. | Use of calcium nitrate (B79036) and glacial acetic acid with microwave heating. | Avoids highly corrosive and hazardous acids, faster reaction. | wjpmr.com |

| Synthesis of Schiff Bases | Refluxing in organic solvents (e.g., ethanol). | Mechanochemical grinding (solvent-free). | Eliminates solvent waste, reduces energy consumption. | researchgate.net |

| Synthesis of Sulfonamides | Classical methods often requiring harsh reagents. | Electrochemical oxidation in a water/acetonitrile (B52724) mixture. | Mild conditions, avoids toxic reagents. | rsc.org |

Based on a thorough review of available scientific literature, a detailed article with specific experimental spectroscopic data for the compound “this compound” cannot be generated at this time.

The search for dedicated Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) data, including vibrational frequencies, chemical shifts, and fragmentation patterns specifically for this compound, did not yield sufficient results.

While spectroscopic information is available for related precursor compounds such as 4-Chloroaniline and 4-Chlorophenol (B41353), presenting this data would not be scientifically accurate for the requested molecule and would deviate from the strict focus on "this compound" as per the instructions. Generating an article without specific, verifiable data for the target compound would lead to inaccuracies.

Therefore, to maintain scientific integrity and adhere to the provided constraints, the requested article cannot be completed.

Advanced Spectroscopic and Structural Elucidation of 4 4 Chloroanilino Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The absorption of energy occurs at specific wavelengths, corresponding to the energy difference between these states. For organic molecules with conjugated systems, the most significant electronic transitions are typically π → π* and n → π*.

The structure of 4-(4-Chloroanilino)phenol contains two phenyl rings linked by a nitrogen atom, forming a diphenylamine (B1679370) core. This extended π-system is the primary chromophore. The absorption spectrum is expected to be dominated by intense π → π* transitions. The parent compound, diphenylamine, exhibits a strong absorption maximum (λmax) around 285 nm in ethanol (B145695).

The electronic transitions in this compound would be influenced by the hydroxyl (-OH) and chloro (-Cl) substituents.

Hydroxyl Group (-OH): As an auxochrome, the -OH group on one of the phenyl rings can increase the wavelength of maximum absorption (a bathochromic or red shift) and the intensity of the absorption, due to the donation of its lone pair of electrons to the aromatic π-system.

Chloro Group (-Cl): The chlorine atom also possesses lone pairs and can contribute to a bathochromic shift, although its effect might be less pronounced compared to the hydroxyl group.

Therefore, the main absorption band for this compound, corresponding to a π → π* transition, is anticipated to occur at a wavelength slightly longer than that of diphenylamine, likely in the 290–310 nm range. A less intense n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed at a longer wavelength.

Table 1: Representative UV-Vis Absorption Data for Related Diphenylamine Compounds

| Compound | λmax (nm) | Transition Type | Solvent |

|---|---|---|---|

| Diphenylamine | ~285 | π → π* | Ethanol |

This table provides data for related compounds to illustrate typical electronic transitions in the diphenylamine scaffold.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported, the structure of its parent compound, diphenylamine, and its derivatives have been characterized. Diphenylamine itself crystallizes in a triclinic system with the space group P-1. researchgate.net A key structural feature of diphenylamine derivatives is the non-planar conformation of the two phenyl rings, which are twisted relative to each other. researchgate.net

For this compound, a similar twisted conformation is expected. The dihedral angle between the planes of the two aromatic rings would be influenced by the steric and electronic effects of the substituents and the packing forces in the crystal lattice.

The presence of the -NH- and -OH groups introduces the capacity for significant hydrogen bonding. It is highly probable that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds, likely involving the phenolic oxygen as an acceptor and the amine and hydroxyl hydrogens as donors (O-H···N or N-H···O). These interactions are crucial in directing the formation of one-, two-, or three-dimensional supramolecular architectures.

Table 2: Illustrative Crystallographic Data for Diphenylamine

| Parameter | Diphenylamine |

|---|---|

| Chemical Formula | C12H11N |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.900(6) |

| b (Å) | 19.75(2) |

| c (Å) | 39.04(3) |

Source: Based on data for the parent diphenylamine compound to exemplify typical crystallographic parameters. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition profile of materials.

The thermal stability of this compound would be dictated by the strength of its covalent bonds. The decomposition process in an inert atmosphere (e.g., nitrogen or argon) would likely proceed through the cleavage of the weakest bonds at elevated temperatures. Studies on polydiphenylamine, a related polymer, indicate that thermal degradation begins at temperatures as high as 600–650°C, while thermo-oxidative degradation (in the presence of air) starts at a lower temperature of around 450°C. researchgate.net

For the single molecule of this compound, the decomposition is expected to occur at a lower temperature than its polymer. The TGA curve would likely show a significant mass loss corresponding to the fragmentation of the molecule. The presence of the chlorine atom suggests that the thermal decomposition could lead to the release of volatile toxic products, such as hydrogen chloride (HCl). newcastle.edu.au The decomposition might occur in one or multiple steps, reflecting the sequential breakdown of the molecular structure. The final residual mass at the end of the analysis would depend on the extent of char formation.

Table 3: Expected Thermal Decomposition Characteristics for this compound

| Atmosphere | Onset Temperature | Key Decomposition Events |

|---|---|---|

| Inert (e.g., Argon) | > 300°C | Fragmentation of the diphenylamine core, cleavage of C-N, C-O, and C-Cl bonds. |

This table is predictive and based on the general thermal behavior of related aromatic amines and halogenated compounds.

Computational and Theoretical Investigations of 4 4 Chloroanilino Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations for molecules similar to 4-(4-Chloroanilino)phenol are typically performed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netredalyc.org Functionals such as B3LYP, CAM-B3LYP, and ωB97XD, combined with basis sets like 6-311++G(d,p), are commonly employed to provide a balance between computational cost and accuracy. researchgate.net

| Parameter | Typical DFT Calculated Value | Significance |

| Bond Length (C-N) | ~1.40 Å | Indicates the nature of the bond between the phenol (B47542) and aniline (B41778) moieties. |

| Bond Length (C-Cl) | ~1.74 Å | Reflects the strength of the carbon-chlorine bond. |

| Dihedral Angle | 40-70° | Defines the twist between the two aromatic rings, affecting steric hindrance and conjugation. |

| Dipole Moment | 2-4 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative examples based on DFT calculations for analogous aromatic compounds and represent the type of data generated in such a study.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comijaemr.com The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. doi.org

The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor for chemical reactivity and stability. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. doi.orgijaemr.com This analysis helps in predicting the sites within this compound that are most likely to be involved in electrophilic or nucleophilic attacks. rjpn.org

| Orbital Property | Typical Calculated Energy (eV) | Implication for Reactivity |

| EHOMO | -5.5 to -6.5 eV | Indicates the tendency to donate electrons; higher energy suggests stronger nucleophilicity. |

| ELUMO | -1.0 to -2.0 eV | Indicates the ability to accept electrons; lower energy suggests stronger electrophilicity. |

| Energy Gap (ΔE) | 4.0 to 5.0 eV | A smaller gap signifies higher reactivity and lower kinetic stability. doi.org |

Note: This table contains representative energy values for phenolic compounds to illustrate the outputs of FMO analysis. Specific values for this compound would require a dedicated DFT calculation.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of the charge transfer and delocalization of electron density within the molecule. For this compound, NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of lone pair electrons from oxygen and nitrogen atoms into the antibonding orbitals of the aromatic rings. researchgate.net

This analysis reveals the nature of donor-acceptor interactions. For example, it can highlight the charge transfer from the lone pairs of the oxygen atom (donor) to the π* orbitals of the phenyl ring (acceptor). The magnitude of the stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their significance, helping to explain the molecule's electronic structure and stability. researchgate.net

Molecular Docking Simulations for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is frequently used to understand the interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. growingscience.com The primary goal of docking is to predict the binding mode and affinity, often expressed as a binding energy score in kcal/mol. researchgate.net

In a typical docking study, the structure of this compound would be placed into the active site of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating the interaction energy for each. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. growingscience.com For a molecule containing hydroxyl and amine groups, hydrogen bonding with amino acid residues like serine, threonine, or histidine in a protein's active site is often a key contributor to binding affinity. rsc.orgnih.gov

| Target Protein Class | Potential Interacting Residues | Typical Binding Energy (kcal/mol) |

| Kinases | ASP, GLU, LYS | -7.0 to -9.5 |

| Dehydrogenases | SER, HIS, ASN | -6.5 to -8.5 |

| Reductases | TYR, ARG, THR | -7.0 to -9.0 |

Note: This table provides illustrative examples of potential protein targets and binding energies for phenolic compounds, as specific docking studies for this compound are not widely published.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of a molecule in a specific environment, such as in a solvent or bound to a protein. For a flexible molecule like this compound, which has a key rotatable bond between the two aromatic systems, MD simulations can explore the accessible range of dihedral angles and identify the most stable conformations.

The simulation tracks the trajectories of atoms by numerically solving Newton's equations of motion. researchgate.net This allows for the observation of how the molecule's shape changes over nanoseconds or microseconds. Understanding this conformational flexibility is crucial, as the molecule may need to adopt a specific shape to fit into a protein's binding pocket. MD simulations can also be used after a docking study to assess the stability of the predicted ligand-protein complex over time.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of compounds with a specific property, such as solubility or bioavailability. nih.govshd-pub.org.rs QSPR models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property. mdpi.com

For this compound, a QSPR model could be developed to predict properties like its octanol-water partition coefficient (logP) or aqueous solubility. shd-pub.org.rs The process involves calculating a large number of molecular descriptors for a set of related phenol and aniline derivatives. imist.ma These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. imist.manih.gov Such models are valuable for estimating the properties of new or untested compounds based solely on their chemical structure. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Following a comprehensive and thorough search of scientific literature and crystallographic databases, it has been determined that a specific Hirshfeld surface analysis for the compound this compound is not available in published research. While computational and crystallographic studies, including Hirshfeld surface analyses, have been conducted on structurally related compounds containing chloroaniline or phenol moieties, these findings are specific to the unique crystal packing and intermolecular interactions of those particular molecules.

The Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The resulting data, including 2D fingerprint plots and the percentage contributions of different types of atomic contacts (such as H···H, C···H, O···H, and Cl···H), are highly dependent on the precise three-dimensional arrangement of molecules in the crystal lattice. Therefore, data from analogous but distinct compounds cannot be extrapolated or used to accurately describe the intermolecular contacts of this compound.

Due to the absence of specific research and the requisite data tables and detailed findings for this compound, this section cannot be completed at this time. Further experimental crystallographic work and subsequent computational analysis would be required to generate the specific data needed for a detailed discussion of its intermolecular contacts via Hirshfeld surface analysis.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and Non Clinical Models

Antimicrobial Activity Research (in vitro models)

The antimicrobial potential of phenolic compounds is a significant area of research. Studies on 4-(4-chloroanilino)phenol and related structures have explored their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Phenolic compounds are known to possess antibacterial properties, and their mechanism of action can involve various cellular targets. nih.govnih.gov Generally, the antibacterial activity of phenols is attributed to their ability to denature and coagulate proteins. rroij.com They can disrupt the bacterial cell wall, alter cytoplasmic membrane permeability, and inhibit essential enzymes. nih.govnih.govnih.gov The lipophilicity of phenolic compounds, influenced by substituents on the phenol (B47542) ring, can affect their solubility in microbial membranes and thus their antimicrobial efficacy. mdpi.com

Derivatives of this compound have been investigated for their activity against both Gram-positive and Gram-negative bacteria. For instance, certain 4-aminophenol (B1666318) derivatives have demonstrated broad-spectrum activity. mdpi.com The presence of a halogen, such as chlorine, on the phenyl ring is a structural feature often explored in the design of new antibacterial agents. mdpi.comnih.gov For example, some quinolizine derivatives with chloro-substituents have shown potent activity against a range of bacteria, including some resistant strains. nih.gov The specific mechanisms can include the inhibition of bacterial protein synthesis by binding to ribosomal subunits. drugbank.com

| Compound/Derivative Class | Bacterial Strains Tested | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| General Phenolic Compounds | Gram-positive and Gram-negative bacteria | Bacteriostatic or bactericidal | Protein denaturation, membrane disruption, enzyme inhibition nih.govnih.govrroij.comnih.gov |

| 4-Aminophenol Derivatives | Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Bordetella bronchiseptica | Broad-spectrum inhibition | Not specified in the provided context mdpi.com |

| Quinolizine Derivatives | Gram-positive, Gram-negative, and anaerobic bacteria | Potent antibacterial activity | Not specified in the provided context nih.gov |

The antifungal activity of phenolic compounds is also a subject of scientific inquiry. The mechanisms by which these compounds inhibit fungal growth can be multifaceted. Terpenoid phenols, for example, have been shown to induce calcium stress and inhibit the TOR pathway in fungi. nih.gov Their action is not just a non-specific disruption of the cell membrane but involves the activation of specific signaling pathways. nih.gov

The general mechanism of antifungal agents can be categorized based on their site of action, which includes inhibition of ergosterol synthesis, direct interaction with membrane sterols, or inhibition of macromolecular synthesis. nih.gov Resistance to antifungal agents can arise from alterations in the drug target, changes in sterol biosynthesis, or active efflux of the drug from the fungal cell. nih.gov Some antifungal peptides exert their effect by altering membrane permeability or forming pores in the membrane. frontiersin.org

| Compound Class | Fungal Species | Mechanism of Action |

|---|---|---|

| Terpenoid Phenols | Candida albicans, Saccharomyces cerevisiae | Induction of calcium stress, inhibition of the TOR pathway nih.gov |

| Azoles | Various fungi | Inhibition of ergosterol synthesis nih.gov |

| Polyenes | Various fungi | Interaction with fungal membrane sterols nih.gov |

| Antifungal Peptides | Cryptococcus spp. | Alteration of membrane permeability, pore formation frontiersin.org |

Antioxidant Potential Investigations (e.g., radical scavenging assays)

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant capacity of phenols is influenced by their chemical structure, including the number and position of hydroxyl groups. nih.govnih.gov

Several in vitro assays are used to evaluate antioxidant potential, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the FRAP (ferric reducing antioxidant power) assay. nih.govscielo.org.mx In the DPPH assay, the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical is measured. scielo.org.mx The reaction kinetics in these assays can be complex, sometimes showing a biphasic pattern. nih.gov The antioxidant efficacy is a combination of the potency in scavenging radicals and the rate of the reaction. nih.gov

Studies on various phenolic compounds have demonstrated their ability to scavenge superoxide anion radicals and other reactive oxygen species. researchgate.net The presence of multiple hydroxyl groups generally enhances the antioxidant activity. nih.gov

| Phenolic Compound Class | Assay | Key Findings |

|---|---|---|

| General Phenolic Compounds | DPPH, ABTS, ORAC, FC | Activity is influenced by the number and position of hydroxyl groups. nih.gov |

| Flavan-3-ols (e.g., procyanidins) | DPPH | Showed high stoichiometry values, indicating multiple radical scavenging steps. nih.gov |

| Phenolic Acid-Rich Extracts | DPPH, ABTS, FRAP | Demonstrated significant radical scavenging and reducing potential. nih.gov |

Enzyme Inhibition Studies (e.g., urease, carbonic anhydrase)

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, which can have therapeutic implications.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is a key factor in infections caused by Helicobacter pylori. nih.gov Inhibition of urease can help in managing these infections. nih.gov Phenolic compounds and their derivatives have been studied as potential urease inhibitors. researchgate.net The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors. mdpi.com For example, a derivative, 4-bromophenyl boronic acid, has been identified as a good inhibitor of urease. researchgate.netnih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. nih.gov Phenol itself is known to be a competitive inhibitor of human carbonic anhydrase II. nih.gov The inhibition mechanism involves the phenol molecule binding within the active site, anchored to the zinc-coordinated water molecule, without directly coordinating to the zinc ion. nih.gov Studies on bacterial CAs have shown that substituted phenols can be effective inhibitors, with small structural changes significantly impacting their inhibitory activity. nih.govresearchgate.net For instance, 3-amino-4-chlorophenol has been shown to be an effective inhibitor of CAs from Neisseria gonorrhoeae and Vibrio cholerae. nih.govresearchgate.net

| Enzyme | Inhibitor Class | Key Findings on Inhibition |

|---|---|---|

| Urease | Phenolic derivatives (e.g., 4-bromophenyl boronic acid) | Effective inhibition, with some acting as competitive inhibitors. researchgate.netmdpi.comnih.gov |

| Carbonic Anhydrase | Substituted phenols (e.g., 3-amino-4-chlorophenol) | Inhibition of bacterial and protozoan CAs, with a non-zinc-binding mechanism. nih.govnih.govresearchgate.nettuni.fi |

Antiproliferative Activity in Cellular Assays (excluding clinical human trial data)

The potential of phenolic compounds to inhibit cell proliferation has been explored in various cancer cell lines. The cytotoxicity of phenols can be influenced by their steric and hydrophobic properties. rotman-baycrest.on.ca

Derivatives of chlorophenyl compounds have demonstrated antiproliferative activity against different cancer cell lines. For instance, a derivative, 4-[(7-chloroquinoline-4-yl)amino]phenol, was found to be a potential inhibitor of SARS-CoV-2 Mpro and showed less toxicity than chloroquine in murine fibroblast and human lung adenocarcinoma cell lines. nih.govresearchgate.net The mechanism of antiproliferative action can involve the induction of apoptosis. nih.gov Some phenolic compounds have been shown to enhance the sensitivity of cancer cells to standard chemotherapeutic drugs. nih.gov

| Compound/Derivative | Cell Lines | Observed Effect |

|---|---|---|

| Chlorophenyl derivatives | Various cancer cell lines | Antiproliferative activity. |

| 4-[(7-Chloroquinoline-4-yl)amino]phenol | Murine fibroblast (L929), Human lung adenocarcinoma (A549) | Less toxic than chloroquine. nih.govresearchgate.net |

| Marine-derived phenols | Breast cancer stem-like cells | Reduced expression of cancer stem cell markers, enhanced sensitivity to chemotherapy. nih.gov |

In Vitro Studies on Anti-Inflammatory and Analgesic Mechanisms

Phenolic compounds are known to possess anti-inflammatory properties. nih.govmdpi.com In vitro models are used to investigate the mechanisms underlying these effects. Common assays include the inhibition of protein denaturation (e.g., bovine serum albumin) and the stabilization of erythrocyte membranes. mdpi.comnih.gov

Phenolic-rich extracts have been shown to significantly inhibit heat-induced protein denaturation and stabilize red blood cell membranes, which are indicative of anti-inflammatory activity. mdpi.comnih.gov The anti-inflammatory actions of some compounds have been linked to the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway. nih.govmdpi.com

Investigation of Molecular Targets and Pathways in Cellular Systems

The precise molecular targets and signaling pathways modulated by this compound in cellular systems are not extensively documented in publicly available scientific literature. However, based on the known activities of structurally related phenolic and chloroaniline compounds, several potential mechanisms can be inferred. Phenolic compounds, as a broad class, are recognized for their capacity to influence a variety of cellular processes, including the induction of apoptosis and the modulation of inflammatory responses. Similarly, chloroaniline derivatives have been studied for their biological effects, which are often linked to their metabolism and interaction with cellular macromolecules.

Research into compounds with similar structural motifs, such as other chloro-substituted anilino phenols, suggests potential interactions with key cellular signaling cascades. For instance, a structurally related compound, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenol, has been identified as an inhibitor of sphingosine kinase, an enzyme involved in cell survival and proliferation pathways. While this does not directly implicate this compound in the same mechanism, it highlights a plausible area of investigation.

Furthermore, the broader family of phenolic compounds has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is often achieved through the modulation of both the intrinsic and extrinsic apoptotic pathways. These pathways involve a complex interplay of pro-apoptotic and anti-apoptotic proteins, and phenolic compounds can shift this balance to favor cell death. The specific proteins and signaling molecules that may be affected include members of the Bcl-2 family and caspases.

Additionally, many phenolic compounds are known to influence cell cycle progression, often causing arrest at specific checkpoints, such as the G1 or G2/M phase. This allows for the repair of DNA damage or, if the damage is too severe, the initiation of apoptosis. The mechanisms underlying cell cycle arrest often involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

It is important to note that these potential mechanisms are based on the activities of related compounds and not on direct studies of this compound itself. Definitive identification of its molecular targets and the pathways it modulates will require further dedicated in vitro and non-clinical research.

Table of Potential Molecular Interactions of Structurally Related Compounds

| Compound Class/Related Structure | Potential Molecular Target/Pathway | Observed Effect in Cellular Systems |

| Phenolic Compounds | Apoptosis Pathways (Intrinsic and Extrinsic) | Induction of programmed cell death in cancer cells. |

| Phenolic Compounds | Cell Cycle Regulation | Arrest at G1 or G2/M checkpoints. |

| 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenol | Sphingosine Kinase | Inhibition of enzyme activity. |

Structure Activity Relationship Sar Studies for 4 4 Chloroanilino Phenol Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of derivatives of 4-(4-chloroanilino)phenol can be significantly altered by the introduction, removal, or modification of various substituents on the aromatic rings and the aniline (B41778) nitrogen. These changes can affect the molecule's electronic properties, lipophilicity, steric bulk, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

Research into related chemical structures provides insights into how substituent variations can modulate activity. For instance, in a series of 2-aminophenol (B121084) Schiff bases, compounds with electron-donating methoxy (B1213986) groups exhibited higher antibacterial activity compared to those with electron-withdrawing chloro or nitro substituents. unilag.edu.ng This suggests that increasing the electron density on the aromatic ring can be beneficial for this particular biological endpoint. The position of the substituent is also critical, with ortho-substituted compounds sometimes showing broader activity than their para-substituted counterparts. unilag.edu.ng

The introduction of a chlorine atom is a common strategy in drug design to enhance biological activity. researchgate.net The electron-withdrawing nature of chlorine can increase the lipophilicity of a molecule, potentially leading to better membrane permeability and interaction with hydrophobic pockets in target proteins. researchgate.net For example, the presence of a chlorine atom on the aniline moiety of certain kinase inhibitors has been shown to be favorable for their inhibitory potency. mdpi.com

In the context of anticancer agents, the nature and position of substituents on the anilino-quinazoline scaffold, which shares similarities with the this compound structure, have been extensively studied. Modifications at the C(7) position of the quinazoline (B50416) ring and on the aniline moiety can drastically change the inhibitory activity against protein kinases like EGFR and VEGFR. mdpi.comgoogle.com For example, the introduction of a methyl or trifluoromethyl group at the para-position of the aniline ring can enhance inhibitory activity. mdpi.com

The following table summarizes the observed impact of different substituents on the biological activities of analogous compound series, providing a predictive framework for the design of novel this compound derivatives.

| Parent Scaffold Analogue | Substituent Variation | Impact on Biological Activity | Potential Rationale |

| 2-Aminophenol Schiff Bases | Methoxy group (electron-donating) | Increased antibacterial activity unilag.edu.ng | Enhanced electron density on the aromatic ring unilag.edu.ng |

| 2-Aminophenol Schiff Bases | Chloro or Nitro group (electron-withdrawing) | Decreased antibacterial activity unilag.edu.ng | Reduced electron density on the aromatic ring unilag.edu.ng |

| General Heterocyclic Compounds | Chlorine atom | Often enhances biological activity researchgate.net | Increased lipophilicity, improved membrane permeability researchgate.net |

| Oxazolo[5,4-d]pyrimidines | 4-CH3 or 4-CF3 on aniline ring | Good VEGFR2 inhibitory potency mdpi.com | Favorable interaction with the receptor's binding site mdpi.com |

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drug molecules. The specific spatial orientation of functional groups determines how a molecule fits into and interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket.

For derivatives of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers with markedly different biological activities. This phenomenon, known as stereoselectivity, arises from the fact that biological macromolecules are themselves chiral.

While specific studies on the stereochemistry of this compound are not extensively detailed in the provided context, general principles of molecular recognition and findings from related chiral compounds offer valuable insights. The concept of "axial chirality," observed in biaryl molecules, is due to restricted rotation around the bond connecting the two aryl rings, leading to stable, non-superimposable enantiomers called atropisomers. researchgate.net The configurational stability of these atropisomers is crucial for their potential application in areas like enantioselective synthesis and chiral recognition. researchgate.net

The interaction between a chiral ligand and its target is often analogized to a "hand-in-glove" fit. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even have off-target effects or be metabolized differently.

For instance, in the development of chiral piperidinol compounds, the synthesis starts from optically active epichlorohydrin (B41342) to produce specific stereoisomers. nih.gov This highlights the importance of controlling stereochemistry to achieve the desired pharmacological effect. The three-dimensional structure of a molecule can also influence its physical properties, such as solubility and crystal packing, which are important for drug development.

The following table illustrates the importance of stereochemistry in drug action, drawing parallels that are relevant to the potential development of chiral this compound derivatives.

| Concept | Description | Relevance to this compound Derivatives |

| Stereoselectivity | The preferential interaction of one stereoisomer with a chiral biological target over another. | Introduction of chiral centers could lead to enantiomers with different potencies and selectivities. |

| Eudismic Ratio | The ratio of the pharmacological potencies of the more active (eutomer) and less active (distomer) enantiomers. | A high eudismic ratio would indicate a strong stereochemical preference for binding to the target. |

| Atropisomerism | A type of axial chirality arising from restricted rotation about a single bond. researchgate.net | If rotation around the C-N bond is restricted, stable atropisomers with distinct biological activities could exist. |

| Chiral Synthesis | The synthesis of a single, desired stereoisomer of a chiral molecule. nih.gov | Would be necessary to produce enantiomerically pure derivatives for pharmacological evaluation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. mdpi.comtiikmpublishing.com

The development of a QSAR model typically involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. nih.govnih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

For phenolic and aniline derivatives, QSAR studies have successfully correlated various molecular descriptors with their biological activities. For example, a study on phenolic antioxidants found that their activity could be predicted using parameters like the heat of formation, the energy of the highest occupied molecular orbital (HOMO), and the number of hydroxyl groups. nih.gov Similarly, the skin sensitization potential of certain aniline and phenol (B47542) compounds has been modeled using the energy of the HOMO (ϵHOMO) as a key descriptor. nih.gov

In the context of this compound derivatives, a QSAR model could be developed to predict their activity against a specific biological target. Descriptors that could be relevant include:

Electronic Descriptors: The electron-withdrawing nature of the chlorine atom and the electronic effects of other substituents on the aromatic rings. researchgate.net

Steric Descriptors: The size and shape of the molecule, which determine its fit into a binding site.

The following table presents a hypothetical QSAR model for a series of this compound derivatives, illustrating the types of descriptors and the form of the resulting equation.

| Descriptor Type | Example Descriptor | Potential Correlation with Activity |

| Electronic | Hammett constant (σ) of substituents | Positive or negative correlation depending on the reaction mechanism. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Often a parabolic relationship, with an optimal LogP for activity. |

| Steric | Molar refractivity (MR) | Can correlate with binding affinity if steric bulk is important. |

| Quantum Chemical | HOMO/LUMO energy gap | Can relate to the reactivity and stability of the molecule. tiikmpublishing.com |

Hypothetical QSAR Equation: log(1/IC50) = β0 + β1(σ) + β2(LogP) + β3(MR)

Where IC50 is the concentration required for 50% inhibition, and β are the regression coefficients determined from the analysis. Such a model, once validated, would be a powerful tool for predicting the potency of novel this compound derivatives.

Analytical Methodologies for 4 4 Chloroanilino Phenol Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating 4-(4-Chloroanilino)phenol from interfering components in a sample matrix prior to its quantification. High-Performance Liquid Chromatography (HPLC) is generally preferred for such polar compounds, while Gas Chromatography (GC) can be used, typically with a prior derivatization step.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. epa.gov Due to the low volatility of this compound, stemming from its polar phenolic and amine groups, direct analysis by GC is challenging. These polar groups can cause poor peak shape and interactions with the GC column. nih.gov Therefore, a derivatization step is typically required to convert the analyte into a more volatile and less polar derivative. nih.govepa.gov

Common derivatization strategies for phenolic and amine groups include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl and amine protons to form more volatile trimethylsilyl (B98337) (TMS) ethers and amines.

Acetylation: Acetic anhydride (B1165640) can be used to form acetate (B1210297) esters and amides.

Pentafluorobenzylation: Reagents like pentafluorobenzyl bromide (PFBBr) react with the phenol (B47542) group to form an ether, which is highly sensitive to electron capture detection (ECD). epa.gov

Once derivatized, the analyte can be separated on a capillary column and detected.

Table 1: Illustrative GC Conditions for Analysis of Related Phenolic and Aniline (B41778) Compounds

| Parameter | Condition for Phenols (e.g., EPA Method 8041A) epa.gov | Condition for Anilines (e.g., EPA Method 8131) epa.gov |

| Column | Fused silica (B1680970) capillary, e.g., SE-54 or DB-5 (5% phenyl, 95% methylpolysiloxane) | Fused silica capillary, e.g., SE-54 (J&W Scientific or equivalent) |

| Injector | Splitless or on-column | On-column splitless |

| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS) | Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) |

| Derivatization | Optional but often necessary (e.g., PFBBr for ECD) epa.gov | Not always required but can improve chromatography |

| Typical Carrier Gas | Helium or Hydrogen | Helium or Nitrogen |

This table presents generalized conditions for the analysis of compound classes related to this compound. Specific method development and validation would be required for the target analyte.

GC coupled with Mass Spectrometry (GC-MS) is highly recommended for unambiguous identification, providing both retention time data and a mass spectrum of the analyte. wordpress.comwho.int

High-Performance Liquid Chromatography (HPLC) is often the method of choice for polar, non-volatile, or thermally sensitive compounds like this compound, as it typically does not require derivatization. thermofisher.com Reversed-phase HPLC is the most common separation mode.

In this technique, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govebi.ac.uk The retention of this compound would be controlled by adjusting the mobile phase composition and pH. Acidifying the mobile phase (e.g., with formic or phosphoric acid) is common to suppress the ionization of the phenolic group and ensure good peak shape. nih.gov

Detection is typically achieved using:

UV-Vis or Diode-Array Detector (DAD): Detects compounds based on their absorbance of ultraviolet or visible light. ucdavis.edu DAD provides full UV-Vis spectra, aiding in peak identification.

Fluorescence Detector: Offers higher sensitivity and selectivity for naturally fluorescent compounds or those derivatized with a fluorescent tag. researchgate.net

Mass Spectrometry (MS): HPLC-MS provides high selectivity and sensitivity, enabling both quantification and structural confirmation of the analyte in complex mixtures. nih.govexplorationpub.com

Electrochemical Detector (ECD): Can be used for easily oxidizable compounds like phenols and aromatic amines, offering high sensitivity. rsc.orgpsu.edu

Table 2: Representative HPLC Conditions for Analysis of Related Phenolic and Aniline Compounds

| Parameter | Condition for Chloroanilines & Chlorophenols nih.govnih.gov | Condition for Phenolic Compounds ucdavis.edu |

| Column | Reversed-phase C18 or Octadecylsilane (ODS), 3-5 µm particle size | Reversed-phase C18 |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403) buffer) | Acetonitrile/water with acid (e.g., formic acid) |

| Detector | UV-Vis (e.g., 240-250 nm), MS | Diode-Array Detector (DAD), MS, Fluorescence |

| Flow Rate | 0.5 - 1.5 mL/min | ~1.0 mL/min |

This table illustrates typical starting conditions for method development based on literature for similar analytes. Optimization is necessary for this compound.

Spectrophotometric Determination Methods

Spectrophotometric methods are often used for rapid and cost-effective quantification, although they may lack the specificity of chromatographic techniques. These methods rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the analyte's concentration.

For a molecule like this compound, two main reaction types are relevant:

Phenolic Moiety Reaction: The most common method for determining total phenols is the 4-aminoantipyrine (B1666024) (4-AAP) method. epa.govjuniperpublishers.com In the presence of an oxidizing agent like potassium ferricyanide (B76249) and at an alkaline pH (typically pH 10), the phenolic group couples with 4-AAP to form a red-brown dye that can be measured colorimetrically, often around 510 nm. epa.govresearchgate.net However, this method is known to have limitations, particularly with para-substituted phenols, which may exhibit low or no reactivity. nih.govlkbf.si

Aromatic Amine Moiety Reaction: The primary aromatic amine group of a precursor like 4-chloroaniline (B138754) can undergo diazotization with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) followed by coupling with a suitable agent (a phenol or aromatic amine) to form a highly colored azo dye. ajol.infomdpi.com If this compound were first cleaved to yield 4-chloroaniline, this method could be applied. Direct diazotization of the secondary amine in this compound is not a standard reaction for colorimetric analysis.

The choice of method would depend on the specific requirements for sensitivity and selectivity, and validation against a reference method like HPLC would be essential.

Electrochemical Analytical Approaches

Electrochemical methods, particularly voltammetry, offer a highly sensitive approach for the determination of electroactive compounds. Both the phenolic and aromatic amine groups in this compound are susceptible to electrochemical oxidation. rsc.orgrsc.org

Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used. psu.eduresearchgate.net The analysis is performed by applying a potential to a working electrode (e.g., glassy carbon, boron-doped diamond) and measuring the resulting current. nih.govbohrium.com The oxidation of the analyte produces a current peak at a specific potential, and the height of this peak is proportional to its concentration.

The electrochemical oxidation of related compounds like 4-chloroaniline has been studied, showing that the process is often pH-dependent and results in the formation of various intermediates. psu.edursc.orgresearchgate.net The phenolic group is also readily oxidized. The presence of both functional groups in this compound would likely result in a distinct voltammetric signature. These methods are known for their low detection limits, rapid analysis times, and suitability for miniaturized sensors. tsijournals.commdpi.com

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is critical to isolate this compound from the sample matrix, concentrate it, and remove interferences before instrumental analysis. chromatographyonline.com Given the compound's polarity, the choice of technique depends heavily on the matrix (e.g., water, soil, biological fluids). muni.czchromatographyonline.com

Common strategies include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The pH of the aqueous phase is a key parameter; adjusting it to be acidic would protonate the amine group, while an alkaline pH would deprotonate the phenolic group, affecting the compound's solubility and extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a more modern, efficient, and widely used alternative to LLE that uses less solvent. sigmaaldrich.comsae.org For a polar analyte like this compound, several types of sorbents can be considered:

Reversed-Phase Sorbents (e.g., C18, C8): These retain non-polar to moderately polar compounds from aqueous samples. chromatographyonline.com

Polymeric Sorbents (e.g., Styrene-DVB): These often provide higher capacity and retention for polar compounds compared to silica-based sorbents. sigmaaldrich.commdpi.com

Ion-Exchange Sorbents: These can be used to specifically retain the analyte based on the charge of the amine (cation exchange) or phenolic (anion exchange) group at a given pH.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, popular in pesticide residue analysis, involves an extraction/partitioning step with acetonitrile followed by a dispersive SPE (d-SPE) cleanup step. sigmaaldrich.com It could be adapted for extracting the analyte from solid or semi-solid matrices like soil or food.

For biological samples like urine, a deconjugation step, often involving enzymatic hydrolysis with β-glucuronidase/sulfatase, may be necessary to free metabolites that are bound to glucuronic acid or sulfate (B86663) before extraction. nih.govmuni.cz

Environmental and Industrial Research Aspects of 4 4 Chloroanilino Phenol

Biodegradation and Environmental Fate Studies

The environmental persistence and biodegradation of compounds structurally related to 4-(4-chloroanilino)phenol, particularly 4-chloroaniline (B138754) (4-CA) and 4-chlorophenol (B41353) (4-CP), have been extensively investigated. These studies are critical for understanding the potential environmental impact and fate of such xenobiotic compounds.

Microbial degradation is a primary pathway for the removal of these compounds from the environment. Research has identified various bacterial strains capable of utilizing chloroanilines and chlorophenols as their sole source of carbon and energy. The degradation pathways typically involve initial enzymatic attacks that modify the aromatic ring, making it susceptible to cleavage.

For 4-chloroaniline, degradation can proceed through different routes. One common pathway involves dehalogenation to produce aniline (B41778), which is then degraded via catechol and the ortho-cleavage pathway. nih.gov An alternative route is the dioxygenation of 4-chloroaniline to form 4-chlorocatechol. nih.govfrontiersin.org This intermediate is then typically funneled into the ortho-cleavage pathway, being converted to 3-chloro-cis,cis-muconic acid by catechol 1,2-dioxygenase. academicjournals.org Studies with bacterial consortia have shown that while aniline is often preferred as a substrate, the presence of co-substrates can facilitate the degradation of 4-chloroaniline. academicjournals.org

Similarly, the biodegradation of 4-chlorophenol has been well-documented. A common pathway involves the oxidation of 4-CP to 4-chlorocatechol, which is subsequently mineralized through an ortho-cleavage pathway. nih.gov However, novel routes have also been discovered. For instance, the bacterium Arthrobacter chlorophenolicus A6 degrades 4-CP via hydroxyquinol, a previously unreported pathway for aerobic microbial degradation of this compound. nih.gov This strain is notable for its ability to degrade high concentrations of 4-CP, even at low temperatures. nih.gov

The persistence of these compounds in soil is influenced by factors such as organic matter content and pH. who.int Aromatic amines like 4-chloroaniline are known to bind strongly to humic substances in soil, which can reduce their mobility and bioavailability. echemi.com However, under conditions unfavorable for degradation, leaching into groundwater remains a possibility. who.int Long-term studies have detected 4-chloroaniline residues in soil years after the application of pesticides that degrade into it. nih.goviarc.fr The half-life of chlorophenols in the environment can range from hours to months depending on the specific isomer and environmental conditions. gov.bc.ca

Table 1: Microbial Degradation Pathways of Related Compounds

| Compound | Microorganism(s) | Key Intermediate(s) | Degradation Pathway | Reference(s) |

|---|---|---|---|---|

| 4-Chloroaniline (4-CA) | Bacterial Consortium (Pseudomonas stutzeri, Comamonas testosteroni, etc.) | 4-Chlorocatechol, 3-chloro-cis,cis-muconic acid | Ortho-cleavage pathway | academicjournals.org |

| 4-Chloroaniline (4-CA) | Acinetobacter baylyi | Aniline or 4-Chlorocatechol | Dehalogenation or Dioxygenation followed by ortho-cleavage | frontiersin.org |

| 4-Chloroaniline (4-CA) | Fusarium oxysporum (fungus) | 2-Amino-5-chlorophenol | Metabolism by soil fungus | echemi.com |

| 4-Chlorophenol (4-CP) | Arthrobacter chlorophenolicus A6 | Hydroxyquinol | Novel aerobic degradation route via hydroxyquinol 1,2-dioxygenase | nih.gov |

| 4-Chlorophenol (4-CP) | Pseudomonas putida | Not specified | Biodegradation in single and multi-substrate systems | mdpi.com |

Oxidative Oligomerization Processes in Environmental Contexts

In environmental systems, particularly in soil and water, phenolic and anilinic compounds can undergo oxidative coupling reactions, leading to the formation of higher molecular weight oligomers and polymers. This process, often mediated by enzymes or abiotic catalysts, can significantly influence the environmental fate of the parent compounds by binding them to natural organic matter like humus. researchgate.net

Phenoloxidases, such as laccases and peroxidases, are key enzymatic mediators of this process. researchgate.net These enzymes catalyze the one-electron oxidation of phenolic and anilinic substrates to produce reactive free radicals. researchgate.net These radicals can then couple with each other or with functional groups on humic substances, forming stable covalent bonds (e.g., C-C, C-O, C-N linkages). researchgate.net This binding effectively immobilizes the xenobiotic compound, reducing its toxicity and bioavailability.

Research on 4-chloroaniline has demonstrated its propensity for oxidative oligomerization. Studies on the photoinduced degradation of 4-CA have shown that at higher concentrations, an oligomerization pathway becomes predominant. researchgate.net This process leads to the formation of dimers and trimers, with a key intermediate proposed to be p-benzoquinone monoimine. researchgate.net One major trimeric product has been identified as N¹-(4-hydroxyphenyl)-N⁴-(4-chlorophenyl)-2-amino-5-chloro-1,4-benzoquinone di-imine. researchgate.net The formation of such cross-coupled products highlights the potential for this compound itself to be an intermediate or product in these environmental reactions.

The oxidative co-oligomerization of 4-chloroaniline with other natural phenols, such as guaiacol (B22219) (a lignin (B12514952) model compound), has also been studied, further supporting the role of these processes in incorporating aniline derivatives into soil organic matter. ivl.se

Role as a Chemical Intermediate in the Synthesis of Specialty Chemicals

The structural components of this compound are valuable building blocks in the chemical industry. 4-chloroaniline and 4-chlorophenol serve as key intermediates in the synthesis of a wide array of specialty chemicals, including pharmaceuticals, dyes, and biocides. who.intresearchgate.netnih.gov

4-Chloroaniline is a precursor for numerous products. chemicalbook.com In the pharmaceutical sector, it is used in the synthesis of drugs like chlordiazepoxide. chemicalbook.com It is a vital component in the production of azo dyes and pigments, such as chromophore AS-LB. chemicalbook.com

4-Chlorophenol is also a versatile intermediate. It is used in the manufacture of antiseptics, and is a precursor for the synthesis of the biocide 2-benzyl-4-chlorophenol (B1669242) and certain fungicides. nih.govnih.gov

The reactivity of the amine group in 4-chloroaniline and the hydroxyl group in 4-chlorophenol allows for a variety of chemical transformations, making them foundational materials for more complex molecules. The presence of both functional groups in this compound suggests its potential as a multifunctional intermediate for creating novel specialty chemicals.

Table 2: Examples of Specialty Chemicals from Precursors

| Precursor | Class of Specialty Chemical | Specific Example(s) | Reference(s) |

|---|---|---|---|

| 4-Chloroaniline | Pharmaceuticals | Chlordiazepoxide | chemicalbook.com |

| Dyes & Pigments | Chromophore AS-LB | chemicalbook.com | |

| Agrochemicals | Anilofos, Chlorbenzuron, Inabenfide | chemicalbook.com | |

| 4-Chlorophenol | Biocides / Antiseptics | 2-Benzyl-4-chlorophenol | nih.gov |

| Agrochemicals | Triadimefon, Dichlorophen | nih.gov |

Applications in Materials Science Research

Derivatives of 4-chloroaniline have been the focus of significant research in materials science, particularly in the development of corrosion inhibitors and nonlinear optical (NLO) materials.

Corrosion Inhibition: Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons are effective corrosion inhibitors for metals in acidic environments. Schiff bases synthesized from 4-chloroaniline are a prominent example. N-salicylidene-4-chloroaniline, formed by the condensation of salicylaldehyde (B1680747) and 4-chloroaniline, has been shown to be an effective corrosion inhibitor for mild steel in hydrochloric acid. researchgate.net The inhibitor functions by adsorbing onto the metal surface, forming a protective film that slows the corrosion rate. researchgate.net The efficiency of inhibition increases with the concentration of the inhibitor. researchgate.net Other research has explored various amine derivatives, confirming that the substitution on the aromatic ring plays a crucial role in the inhibition performance. rsc.org

Optical Materials: Organic crystals with non-centrosymmetric structures often exhibit significant NLO properties, which are valuable for applications in telecommunications and optical signal processing. 4-Chloroaniline itself has been investigated for these properties. Organic crystals of 4-chloroaniline (CA) have been developed and studied, with theoretical and experimental analyses confirming their NLO behavior. researchgate.net The study of its second-order hyperpolarizability indicates its potential for use in NLO devices. researchgate.net Further research has focused on creating organic salts, such as 4-chloro-anilinium 4-methyl-benzene-sulfonate, through proton transfer reactions to enhance these properties. researchgate.net

Table 3: Materials Science Research Findings

| Application Area | Compound/Derivative | Key Finding | Reference(s) |

|---|---|---|---|

| Corrosion Inhibition | N-salicylidene-4-chloroaniline (Schiff Base) | Acts as an effective inhibitor for mild steel in 1 M HCl, with efficiency reaching 80.0%. Adsorbs on the metal surface to form a protective film. | researchgate.net |

| Corrosion Inhibition | 3-(4-chlorophenyl)-7-methyl-5H- nih.govechemi.comsmolecule.comtriazolo[3,4-b] echemi.comsmolecule.comaarti-industries.comthiadiazin-6(7H)-one | Functions as a mixed-type corrosion inhibitor for copper in nitric acid, with efficiency up to 91.5%. | zastita-materijala.org |

| Optical Materials | 4-Chloroaniline (CA) Crystal | The crystal exhibits third-order nonlinear optical properties, confirmed by Z-scan technique and theoretical calculations. | researchgate.net |

Investigations in Agrochemical Research and Development

4-Chloroaniline is a cornerstone intermediate in the research and development of a wide range of agrochemicals. chemicalbook.com Its structure is incorporated into several classes of pesticides, including herbicides, insecticides, and fungicides. It is important to note that chloroanilines are also environmental breakdown products of many of these same pesticides, making their study relevant from both a synthesis and environmental fate perspective. researchgate.net

In agrochemical synthesis, 4-chloroaniline serves as a starting material for:

Herbicides: It is an intermediate for urea-based herbicides such as monuron (B1676734) and the herbicide Anilofos. iarc.frchemicalbook.com

Insecticides: It is used in the manufacture of the insect growth regulator chlorbenzuron and is a component in the synthesis of the insecticide and acaricide diafenthiuron. chemicalbook.comwikipedia.org

Fungicides and Plant Growth Regulators: 4-Chlorophenol, derivable from 4-chloroaniline, is a precursor to the fungicide triadimefon. nih.gov Additionally, 4-chloroaniline is an intermediate for the plant growth regulator Inabenfide. chemicalbook.com

The extensive use of 4-chloroaniline in the synthesis of these commercially important products underscores its significance in the agrochemical industry. Research in this area continues to explore new derivatives and applications, leveraging the reactivity of the chloroaniline scaffold.

An in-depth examination of the chemical compound this compound reveals a molecule with significant potential, warranting further investigation into its future applications and the challenges that lie ahead. This article focuses exclusively on the prospective research avenues and emerging difficulties related to this compound.

Future Research Directions and Emerging Challenges